Methyl 4-aminobenzoate
Overview
Description
Methyl 4-aminobenzoate, also known as methyl p-aminobenzoate, is an organic compound with the molecular formula C8H9NO2. It is a white to beige crystalline powder that is slightly soluble in water but soluble in alcohol and ether. This compound is commonly used in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals .
Mechanism of Action
Target of Action
Methyl 4-aminobenzoate, also known as p-Aminobenzoic acid methyl ester , is a compound that primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, which are essential for various physiological processes.
Mode of Action
The compound acts as a local anesthetic . It binds to specific parts of the sodium ion (Na+) channel on the nerve membrane, reducing the passage of sodium ions through the sodium ion channel . This action blocks the conduction of nerve impulses, resulting in a loss of local sensation without affecting consciousness .
Result of Action
The primary result of this compound’s action is the induction of local anesthesia . By blocking nerve conduction, the compound causes a temporary loss of sensation in the area of application, making it useful for procedures that require local anesthesia. This effect is reversible, and normal sensation returns once the compound is metabolized and excreted.
Biochemical Analysis
Biochemical Properties
Methyl 4-aminobenzoate interacts with various enzymes and proteins in biochemical reactions. It is used in the synthesis of guanidine alkaloids, (±)-martinelline and (±)-martinellic acid by a protic acid catalyzed hetero Diels-Alder coupling reaction with N-Cbz 2-pyrroline .
Cellular Effects
Derivatives of p-aminobenzoic acid, a related compound, have shown improved radical scavenging properties and enhanced toxicity for cancer cells .
Molecular Mechanism
It is known to participate in organic synthesis reactions, particularly in the synthesis of guanidine alkaloids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is stable under normal conditions, but can react with strong oxidizing agents, strong bases, and strong acids .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes or cofactors. For example, 4-aminobenzoic acid, a related compound, can be metabolized by either N-acetylation or in conjugation with glycine in the liver to produce 4-aminohippuric acid .
Transport and Distribution
It is soluble in alcohol and ether , suggesting that it may be able to pass through cell membranes.
Subcellular Localization
Given its solubility in alcohol and ether , it may be able to diffuse across cell membranes and localize in various cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-aminobenzoate can be synthesized through the esterification of 4-aminobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The process may include steps such as purification through recrystallization to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-aminobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using halogens like chlorine or bromine under acidic conditions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Methyl 4-aminobenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of guanidine alkaloids and other complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Utilized in the development of local anesthetics and other pharmaceutical agents.
Industry: Acts as a dye intermediate and is involved in the production of various industrial chemicals
Comparison with Similar Compounds
- Methyl 4-nitrobenzoate
- Methyl 4-hydroxybenzoate
- Methyl 4-methylbenzoate
Comparison: Methyl 4-aminobenzoate is unique due to its amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, methyl 4-nitrobenzoate contains a nitro group that makes it more susceptible to reduction reactions, while methyl 4-hydroxybenzoate has a hydroxyl group that influences its solubility and reactivity in different chemical environments .
Properties
IUPAC Name |
methyl 4-aminobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXXNPOYQCLXRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
63450-84-0 (hydrochloride), 83763-44-4 (sulfate (2:1)) | |
Record name | Methyl 4-aminobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7060704 | |
Record name | Benzoic acid, 4-amino-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
619-45-4 | |
Record name | Methyl 4-aminobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=619-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methyl 4-aminobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-aminobenzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3783 | |
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Record name | Benzoic acid, 4-amino-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-amino-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-aminobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.636 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Methyl 4-aminobenzoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GC4GA4E73E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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